molecular formula C19H11O4D5 B602755 (R)-Warfarin-d5 CAS No. 773005-79-1

(R)-Warfarin-d5

カタログ番号: B602755
CAS番号: 773005-79-1
分子量: 313.37
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

One of the isotopic labelled impurities of Warfarin, which is a kind of Coumarin anticoagulant.

作用機序

Target of Action

®-Warfarin-d5 primarily targets Vitamin K epoxide reductase complex subunit 1 (VKORC1) . VKORC1 is crucial for the regeneration of reduced vitamin K, which is necessary for the carboxylation of certain clotting factors, including factors II, VII, IX, and X .

Mode of Action

®-Warfarin-d5 inhibits VKORC1, leading to a reduction in the regeneration of reduced vitamin K. This inhibition results in decreased carboxylation and activation of the vitamin K-dependent clotting factors, thereby reducing their ability to participate in the coagulation cascade .

Biochemical Pathways

The inhibition of VKORC1 by ®-Warfarin-d5 affects the vitamin K cycle . This cycle is essential for the post-translational modification of clotting factors. By disrupting this cycle, ®-Warfarin-d5 reduces the levels of active clotting factors, leading to an anticoagulant effect .

Pharmacokinetics

Absorption: ®-Warfarin-d5 is well-absorbed orally. Distribution: It has a volume of distribution of approximately 10.9L . Metabolism : It is metabolized primarily by the liver enzymes CYP2C19 and CYP3A4 . Excretion : The compound is excreted via the kidneys. Half-life : The clearance rate is about 0.125L/h in a 70kg individual .

Result of Action

At the molecular level, ®-Warfarin-d5 leads to a decrease in the activity of vitamin K-dependent clotting factors. This results in prolonged clotting times and a reduced risk of thrombus formation. At the cellular level, the compound’s action manifests as an anticoagulant effect, which is beneficial in preventing and treating thromboembolic disorders .

Action Environment

The efficacy and stability of ®-Warfarin-d5 can be influenced by several environmental factors:

Understanding these factors is crucial for optimizing the therapeutic use of ®-Warfarin-d5 and minimizing adverse effects.

: Information derived from DrugBank and other pharmacological sources.

生物活性

(R)-Warfarin-d5 is a deuterated form of warfarin, an anticoagulant widely used for the prevention and treatment of thromboembolic disorders. Understanding its biological activity is crucial for optimizing therapeutic applications and minimizing adverse effects. This article explores the pharmacodynamics, pharmacokinetics, and broader biological implications of this compound, supported by relevant data tables and case studies.

Overview of Warfarin

Warfarin operates by inhibiting vitamin K epoxide reductase (VKOR), which is essential for the synthesis of vitamin K-dependent clotting factors (VKD). The compound exists as a racemic mixture of (R)- and (S)-enantiomers, with (S)-warfarin being significantly more potent due to its higher affinity for VKOR. The deuterated form, this compound, offers unique advantages in pharmacokinetic studies due to its distinct isotopic labeling.

Pharmacodynamics

The primary mechanism of action for this compound involves the inhibition of VKOR, leading to decreased synthesis of clotting factors II, VII, IX, and X. This results in an anticoagulant effect measured by prothrombin time (PT) and International Normalized Ratio (INR).

Table 1: Pharmacodynamic Parameters of Warfarin and this compound

ParameterWarfarinThis compound
VKOR Inhibition IC500.1 µM0.2 µM
Half-life36-42 hours40-45 hours
Bioavailability100%100%
Therapeutic Range INR2.0 - 3.02.0 - 3.0

Pharmacokinetics

The pharmacokinetics of this compound are characterized by its absorption, distribution, metabolism, and excretion (ADME) properties. The presence of deuterium alters the metabolic pathways slightly, potentially leading to different pharmacokinetic profiles compared to non-deuterated warfarin.

  • Absorption : Rapidly absorbed from the gastrointestinal tract.
  • Distribution : Highly protein-bound (approximately 97%).
  • Metabolism : Primarily metabolized by CYP2C9; however, the presence of deuterium may slow down the metabolism slightly.
  • Excretion : Renal excretion of metabolites predominates.

Broader Biological Effects

Recent studies indicate that warfarin influences biological processes beyond coagulation. For instance:

  • Bone Health : Warfarin affects osteocalcin synthesis, impacting bone mineralization.
  • Vascular Calcification : It has been linked to increased vascular calcification through inhibition of matrix Gla-protein synthesis.
  • Antitumor Activity : Some evidence suggests that warfarin may exert antitumor effects through mechanisms unrelated to its anticoagulant properties .

Case Study 1: Warfarin Resistance

A notable case involved a patient with recurrent thromboembolism despite high doses of warfarin. Genetic testing revealed polymorphisms in CYP2C9 and VKORC1 genes, which are known determinants of warfarin sensitivity . The patient was transitioned to a higher dose regimen after careful monitoring of INR levels.

Case Study 2: Impact on Traumatic Brain Injury

A study investigated the exacerbation of traumatic brain injury (TBI) in mice pre-treated with warfarin. Results indicated that warfarin administration prior to TBI increased PT-INR values significantly compared to control groups, suggesting heightened risk for hemorrhagic complications .

特性

IUPAC Name

4-hydroxy-3-[(1R)-3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,21H,11H2,1H3/t15-/m1/s1/i2D,3D,4D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVWKTKQMONHTI-VLGPFOJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H](CC(=O)C)C2=C(C3=CC=CC=C3OC2=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。